molecular formula C15H19N3O3 B11806962 3-(2,5-Dimethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

3-(2,5-Dimethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11806962
M. Wt: 289.33 g/mol
InChI Key: FODHHHIKLGFIEK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethoxyphenyl group and a piperidinyl group attached to the oxadiazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the phenyl ring with methoxy groups, which can be done using methoxylation reactions.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperidinyl ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the aromatic ring.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic ring or the piperidinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the piperidinyl group.

    5-(Piperidin-3-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group.

    3-Phenyl-5-(piperidin-3-yl)-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both the dimethoxyphenyl and piperidinyl groups in 3-(2,5-Dimethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H19N3O3/c1-19-11-5-6-13(20-2)12(8-11)14-17-15(21-18-14)10-4-3-7-16-9-10/h5-6,8,10,16H,3-4,7,9H2,1-2H3

InChI Key

FODHHHIKLGFIEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCNC3

Origin of Product

United States

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